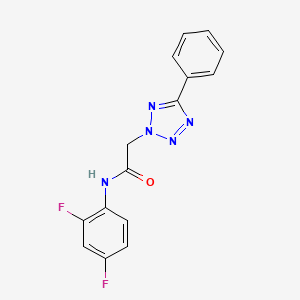
2-(2-chloro-6-fluorophenyl)-N-cyclohexylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-chloro-6-fluorophenyl)-N-cyclohexylacetamide, commonly known as CFA, is a synthetic compound that has been widely used in scientific research for its unique properties. CFA is a potent activator of transient receptor potential cation channel subfamily V member 1 (TRPV1), which is a non-selective cation channel that is involved in pain sensation and thermoregulation. CFA has been used to study the mechanism of action of TRPV1 and its role in various physiological and pathological processes.
Mecanismo De Acción
CFA activates 2-(2-chloro-6-fluorophenyl)-N-cyclohexylacetamide by binding to a specific site on the channel protein. 2-(2-chloro-6-fluorophenyl)-N-cyclohexylacetamide is a non-selective cation channel that is activated by various stimuli, including heat, capsaicin, and acidic pH. Activation of 2-(2-chloro-6-fluorophenyl)-N-cyclohexylacetamide leads to the influx of calcium ions into the cell, which triggers various intracellular signaling pathways. The activation of 2-(2-chloro-6-fluorophenyl)-N-cyclohexylacetamide by CFA leads to the induction of pain sensation and thermal hyperalgesia in animal models.
Biochemical and Physiological Effects:
CFA has been shown to induce pain sensation and thermal hyperalgesia in animal models. CFA has also been shown to activate 2-(2-chloro-6-fluorophenyl)-N-cyclohexylacetamide in human sensory neurons and induce pain sensation. CFA has been used to study the role of 2-(2-chloro-6-fluorophenyl)-N-cyclohexylacetamide in various physiological processes, including thermoregulation, itch sensation, and inflammation. CFA has been shown to induce the release of pro-inflammatory cytokines and chemokines in animal models, suggesting a role in inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CFA has several advantages for lab experiments, including its potency and selectivity for 2-(2-chloro-6-fluorophenyl)-N-cyclohexylacetamide. CFA is a potent activator of 2-(2-chloro-6-fluorophenyl)-N-cyclohexylacetamide and can induce pain sensation and thermal hyperalgesia at low concentrations. CFA is also selective for 2-(2-chloro-6-fluorophenyl)-N-cyclohexylacetamide and does not activate other TRP channels or ion channels. However, CFA has several limitations for lab experiments, including its toxicity and potential for non-specific effects. CFA can be toxic to cells at high concentrations and can induce non-specific effects on other ion channels and signaling pathways.
Direcciones Futuras
There are several future directions for research on CFA and 2-(2-chloro-6-fluorophenyl)-N-cyclohexylacetamide. One direction is to study the role of 2-(2-chloro-6-fluorophenyl)-N-cyclohexylacetamide in cancer pain and other chronic pain conditions. CFA has been shown to induce pain sensation in animal models of cancer pain and may have therapeutic potential for this condition. Another direction is to study the role of 2-(2-chloro-6-fluorophenyl)-N-cyclohexylacetamide in itch sensation and other sensory modalities. CFA has been shown to induce itch sensation in animal models and may have a role in the treatment of chronic itch conditions. Finally, future research should focus on the development of more selective and potent 2-(2-chloro-6-fluorophenyl)-N-cyclohexylacetamide activators that can be used in clinical settings.
Métodos De Síntesis
The synthesis of CFA involves the reaction of 2-chloro-6-fluoroaniline with cyclohexylmagnesium bromide, followed by acetylation with acetic anhydride. The resulting product is then treated with hydrochloric acid to yield CFA in high purity. The synthesis of CFA is a complex process that requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
CFA has been extensively used in scientific research to study the mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-cyclohexylacetamide and its role in various physiological and pathological processes. CFA is a potent activator of 2-(2-chloro-6-fluorophenyl)-N-cyclohexylacetamide and can induce pain sensation and thermal hyperalgesia in animal models. CFA has been used to study the role of 2-(2-chloro-6-fluorophenyl)-N-cyclohexylacetamide in inflammatory pain, neuropathic pain, cancer pain, and other pain-related conditions. CFA has also been used to study the role of 2-(2-chloro-6-fluorophenyl)-N-cyclohexylacetamide in thermoregulation, itch sensation, and other physiological processes.
Propiedades
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-cyclohexylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClFNO/c15-12-7-4-8-13(16)11(12)9-14(18)17-10-5-2-1-3-6-10/h4,7-8,10H,1-3,5-6,9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGMWFXWSWVOBLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CC2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chloro-6-fluorophenyl)-N-cyclohexylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(3-methylphenyl)carbonothioyl]morpholine](/img/structure/B5697449.png)
![(4-{[(4-chlorophenyl)acetyl]amino}phenyl)acetic acid](/img/structure/B5697464.png)
![N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5697465.png)
![4-({[4-(dimethylamino)phenyl]amino}methylene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5697476.png)


![N-[3-(acetylamino)phenyl]-2-(2-pyridinylthio)acetamide](/img/structure/B5697495.png)
![2-(2,3-dimethylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylacetamide](/img/structure/B5697502.png)





